

Revolutionizing Medical Imaging: C60 Derivatives as High-Performance MRI Contrast Agents

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Compound of Interest

Compound Name: C60 DERIVATIVES

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the fields of nanotechnology, medical imaging, and oncology.

Introduction:

Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool, the efficacy of which is often enhanced through the use of contrast agents. Traditional gadolinium (Gd)-based chelates, while widely used, can be limited by modest relaxivity and concerns about gadolinium retention in the body. A new class of contrast agents based on C60 fullerene derivatives, particularly endohedral metallofullerenes, has emerged, demonstrating significantly higher relaxivity and offering a versatile platform for targeted imaging. This document provides a comprehensive overview of the application of **C60 derivatives** as MRI contrast agents, including detailed protocols for their synthesis, characterization, and evaluation.

Endohedral metallofullerenes, such as Gd@C60, Gd@C82, and trimetallic nitride endohedrals like Gd₃N@C80, encapsulate paramagnetic gadolinium ions within the carbon cage.^{[1][2][3]} This unique structure prevents the leakage of toxic Gd³⁺ ions and, when appropriately functionalized for water solubility, leads to exceptionally high proton relaxivities (r₁ and r₂), resulting in enhanced image contrast at lower concentrations compared to conventional agents.^{[1][4]}

Data Presentation: Comparative Analysis of C60-Based MRI Contrast Agents

The performance of various functionalized **C60 derivatives** as MRI contrast agents is summarized below. These tables highlight their superior relaxivity compared to standard clinical contrast agents.

Table 1: Longitudinal (r1) and Transverse (r2) Relaxivities of **C60 Derivatives**

C60 Derivative	Functionalization	Magnetic Field (T)	r1 (mM ⁻¹ s ⁻¹)	r2 (mM ⁻¹ s ⁻¹)	Reference
Gd@C60[C(COOH) ₂] ₁₀	Carboxylation	0.47	4.6	-	[5] [6]
Gd@C82(OH) _n	Hydroxylation	1.0	81	-	[2]
Gd3N@C80(OH) ₂₆ (CH ₂ CH ₂ COOM) ₁₆	Hydroxylation & Carboxylation	2.4	207	282	[1] [7]
Gd3N@C80[DiPEG350(OH)x]	PEGylation (350 Da) & Hydroxylation	2.4	237	460	[4] [8]
Gd3N@C80[DiPEG750(OH)x]	PEGylation (750 Da) & Hydroxylation	2.4	232	398	[4] [8]
Magnevist® (Gd-DTPA)	Chelate	1.0	~4	-	[2]
Omniscan®	Chelate	2.4	~4	~4	[1] [7]

Table 2: Cytotoxicity Data of Fullerene Derivatives

Fullerene Derivative	Cell Line	Assay	Key Findings	Reference
C60-polyvinylpyrrolidone	HEp-2	-	No toxic effect observed.	[9]
C60-NO ₂ -proline	HEp-2	-	Not toxic at a concentration of 0.2 mg/mL.	[9]
Sodium salt of polycarboxylic C60	HEp-2	-	Showed pronounced cytotoxicity.	[9]
C60@HSA and C60@HSA-FA	HeLa	-	No dark toxicity was observed across a range of concentrations.	[10]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and evaluation of C60-based MRI contrast agents are provided below.

Protocol 1: Synthesis and Solubilization of Gadofullerenes

This protocol outlines a general method for producing water-soluble gadofullerenes, a critical step for their biomedical application.

1. Synthesis of Endohedral Metallofullerenes (e.g., Gd₃N@C₈₀):

- Apparatus: Arc-discharge fullerene generator.
- Procedure:
 - Graphite rods are drilled and packed with a mixture of Gd₂O₃ and graphite powder.
 - An electric arc is generated between the rods in a helium atmosphere.
 - The resulting soot, containing a mixture of fullerenes and metallofullerenes, is collected.

- Extraction of the fullerenes from the soot is performed using a suitable solvent like carbon disulfide or o-dichlorobenzene through soxhlet extraction.
- The desired metallofullerene (e.g., Gd3N@C80) is isolated and purified from the extract using multi-stage High-Performance Liquid Chromatography (HPLC).[1]

2. Functionalization for Water Solubility (Hydroxylation and Carboxylation Example):

- Reagents: Purified Gd3N@C80, 30% hydrogen peroxide, succinic acid peroxide, sodium hydroxide, hydrochloric acid, deionized water.
- Procedure:
 - A solution of Gd3N@C80 in a suitable organic solvent is prepared.
 - An aqueous solution of succinic acid peroxide is added.
 - The mixture is stirred vigorously at room temperature for an extended period (e.g., 48 hours) to introduce carboxyl groups.
 - 30% hydrogen peroxide is then added to the reaction mixture and stirred to introduce hydroxyl groups.
 - The pH is adjusted with sodium hydroxide and hydrochloric acid to facilitate the reaction and subsequent purification.
 - The water-soluble gadofullerene derivative is purified from the reaction mixture by dialysis against deionized water to remove unreacted reagents and byproducts.[1][7]
 - The final product is lyophilized to obtain a solid powder.

Protocol 2: Measurement of Relaxivity (r1 and r2)

This protocol describes the determination of the longitudinal (r1) and transverse (r2) relaxivities of a water-soluble C60 derivative.

1. Sample Preparation:

- Prepare a stock solution of the C60 derivative in deionized water or phosphate-buffered saline (PBS).
- Create a series of dilutions from the stock solution to obtain samples with varying concentrations of the contrast agent (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM).
- Include a sample of the solvent (water or PBS) as a control (0 mM).

2. MRI Data Acquisition:

- Place the samples in a phantom holder.

- Acquire T1 and T2 relaxation time maps using a clinical or preclinical MRI scanner.
- For T1 measurement: Use an inversion recovery spin-echo (IR-SE) sequence with multiple inversion times (TI).
- For T2 measurement: Use a multi-echo spin-echo (SE) sequence with multiple echo times (TE).

3. Data Analysis:

- Measure the mean signal intensity within a region of interest (ROI) for each sample at each TI (for T1) or TE (for T2).
- Fit the signal intensity versus TI data to an inversion recovery equation to calculate T1 for each concentration.
- Fit the signal intensity versus TE data to a mono-exponential decay function to calculate T2 for each concentration.
- Calculate the relaxation rates R1 ($1/T1$) and R2 ($1/T2$) for each concentration.
- Plot R1 and R2 as a function of the contrast agent concentration (in mM).
- The slopes of the linear fits of these plots represent the relaxivities $r1$ and $r2$ in units of $\text{mM}^{-1}\text{s}^{-1}$, respectively.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details the evaluation of the cytotoxicity of **C60 derivatives** on a selected cell line.

1. Cell Culture and Seeding:

- Culture the desired cell line (e.g., HeLa, HepG2) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Treatment with **C60 Derivatives**:

- Prepare a series of dilutions of the C60 derivative in serum-free cell culture medium.
- Remove the old medium from the wells and replace it with the medium containing different concentrations of the C60 derivative.

- Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
- During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Plot cell viability as a function of the C60 derivative concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Protocol 4: In Vivo MRI in an Animal Model

This protocol provides a general workflow for evaluating the performance of a C60-based contrast agent in a mouse model.

1. Animal Preparation:

- Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
- Place the mouse on a heated animal bed to maintain body temperature.
- Monitor vital signs such as respiration and heart rate throughout the experiment.

2. Pre-Contrast Imaging:

- Acquire pre-contrast T1-weighted and T2-weighted images of the region of interest (e.g., tumor, specific organ).

3. Contrast Agent Administration:

- Administer a sterile solution of the C60 derivative intravenously (e.g., via tail vein injection) at a predetermined dose.

4. Post-Contrast Imaging:

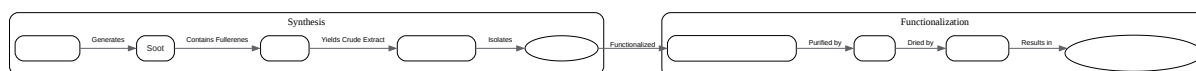
- Acquire a series of T1-weighted and T2-weighted images at multiple time points post-injection (e.g., 5, 15, 30, 60 minutes) to observe the dynamic distribution and clearance of the contrast agent.

5. Image Analysis:

- Measure the signal intensity in the region of interest before and after contrast agent administration.
- Calculate the signal enhancement ratio to quantify the contrast effect.
- Analyze the biodistribution of the contrast agent by comparing signal enhancement in different organs over time.

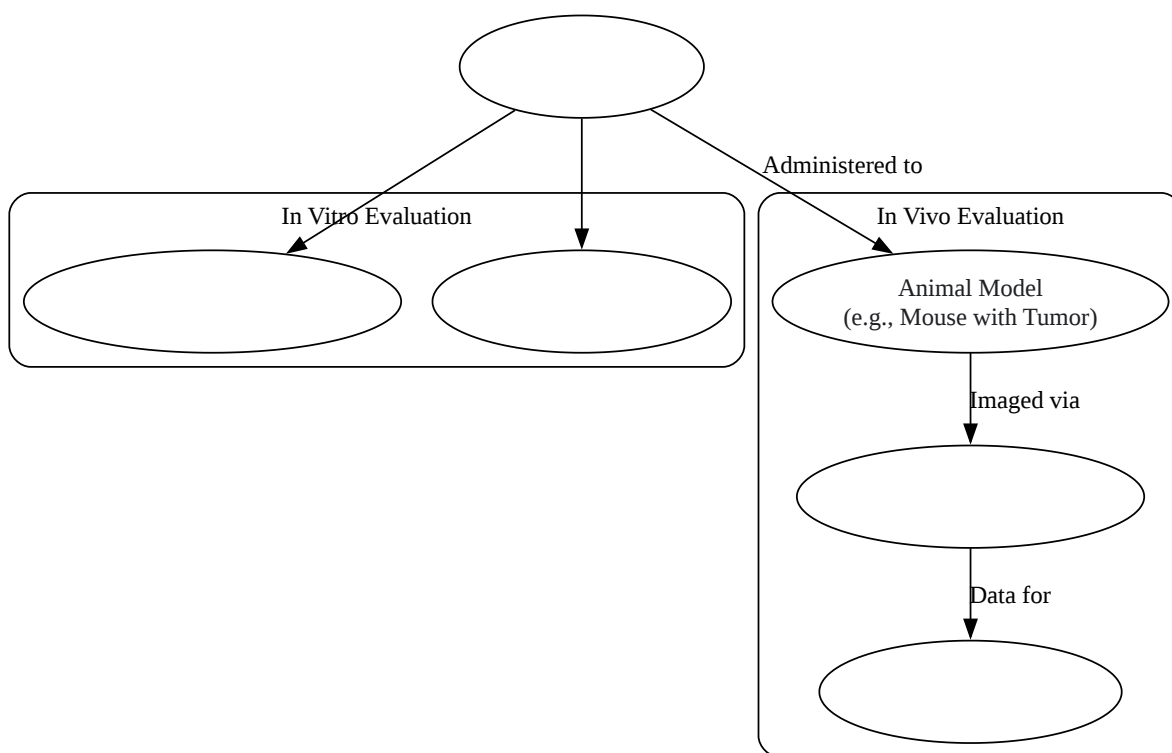
Visualizations

Diagram 1: Synthesis and Functionalization of a C60-based MRI Contrast Agent



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Caption: Workflow for the synthesis and functionalization of a Gd3N@C80-based MRI contrast agent.



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Caption: Simplified schematic of MRI signal enhancement by gadofullerene-based contrast agents.

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